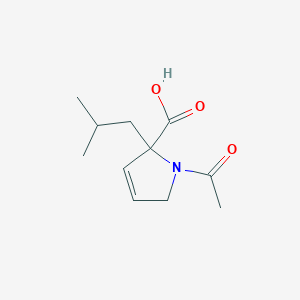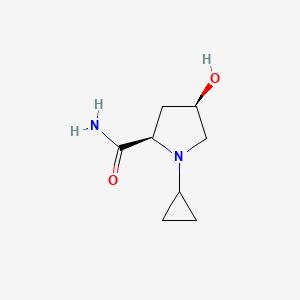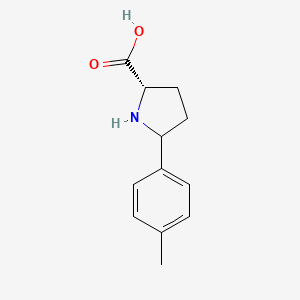
(2S)-5-(p-Tolyl)pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-5-(p-Tolyl)pyrrolidine-2-carboxylic acid: is a chiral compound featuring a pyrrolidine ring substituted with a p-tolyl group at the 5-position and a carboxylic acid group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Ring Construction: The pyrrolidine ring can be constructed from cyclic or acyclic precursors. One common method involves the cyclization of amino acids or their derivatives under acidic or basic conditions.
Functionalization: The preformed pyrrolidine ring can be functionalized to introduce the p-tolyl group and the carboxylic acid group. This can be achieved through various substitution reactions using reagents like p-tolyl halides and carboxylating agents.
Industrial Production Methods: Industrial production often employs microwave-assisted organic synthesis (MAOS) to enhance synthetic efficiency. This method allows for the rapid and efficient construction of the pyrrolidine ring and its subsequent functionalization .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, can be carried out using appropriate reagents like halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: p-Tolyl halides, carboxylating agents.
Major Products: The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further utilized in medicinal chemistry and organic synthesis .
Applications De Recherche Scientifique
Chemistry:
Synthesis of Bioactive Molecules: The compound serves as a building block for the synthesis of bioactive molecules with potential therapeutic applications.
Biology:
Enzyme Inhibition: It can be used to study enzyme inhibition mechanisms, particularly those involving pyrrolidine-based inhibitors.
Medicine:
Drug Development: The compound is explored for its potential as a lead compound in drug development, particularly for its chiral properties and biological activity.
Industry:
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the p-tolyl group contribute to its binding affinity and specificity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, enhancing its activity. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Pyrrolidine-2-one: A lactam derivative with similar structural features.
Pyrrolidine-2,5-dione: Another derivative with potential biological activity.
Prolinol: A hydroxylated pyrrolidine derivative.
Uniqueness: (2S)-5-(p-Tolyl)pyrrolidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chiral nature and the presence of both aromatic and carboxylic functional groups make it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C12H15NO2 |
|---|---|
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
(2S)-5-(4-methylphenyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c1-8-2-4-9(5-3-8)10-6-7-11(13-10)12(14)15/h2-5,10-11,13H,6-7H2,1H3,(H,14,15)/t10?,11-/m0/s1 |
Clé InChI |
SKQLXMFYXIIUIN-DTIOYNMSSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C2CC[C@H](N2)C(=O)O |
SMILES canonique |
CC1=CC=C(C=C1)C2CCC(N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



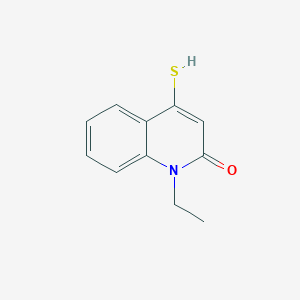

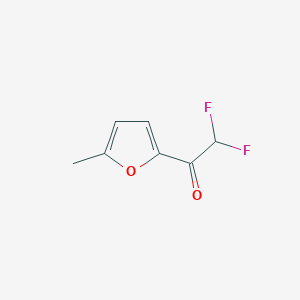

![4-Cyanobenzo[d]oxazole-2-carboxylic acid](/img/structure/B12870084.png)
![1H-Pyrrole, 1-[[2-(methylthio)-3-pyridinyl]carbonyl]-](/img/structure/B12870091.png)
![3-(2-Bromobenzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12870092.png)

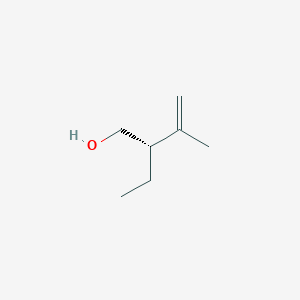

![[P(R),P'(R)]-(1S)-(6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(cyclohexyl(phenyl)phosphine)](/img/structure/B12870127.png)
